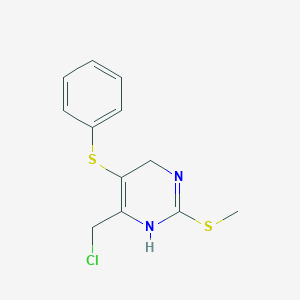![molecular formula C15H13NOS B374589 {2-[(4-methoxyphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B374589.png)
{2-[(4-methoxyphenyl)sulfanyl]phenyl}acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(4-methoxyphenyl)sulfanyl]phenyl}acetonitrile is an organic compound with the molecular formula C15H13NOS It is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to a sulfanyl group (-S-) and a phenylacetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-methoxyphenyl)sulfanyl]phenyl}acetonitrile typically involves the reaction of 4-methoxyphenylacetonitrile with a suitable sulfanylating agent. One common method is the nucleophilic substitution reaction where 4-methoxyphenylacetonitrile reacts with a thiol or disulfide compound under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
{2-[(4-methoxyphenyl)sulfanyl]phenyl}acetonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.
Scientific Research Applications
{2-[(4-methoxyphenyl)sulfanyl]phenyl}acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: Used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of {2-[(4-methoxyphenyl)sulfanyl]phenyl}acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and sulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The nitrile group can act as an electrophile, facilitating reactions with nucleophilic sites on target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylacetonitrile
- Phenylacetonitrile
- 4-Methoxybenzyl cyanide
Uniqueness
{2-[(4-methoxyphenyl)sulfanyl]phenyl}acetonitrile is unique due to the presence of both methoxy and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C15H13NOS |
|---|---|
Molecular Weight |
255.3g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)sulfanylphenyl]acetonitrile |
InChI |
InChI=1S/C15H13NOS/c1-17-13-6-8-14(9-7-13)18-15-5-3-2-4-12(15)10-11-16/h2-9H,10H2,1H3 |
InChI Key |
ZPWOYRBOIAURRC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)SC2=CC=CC=C2CC#N |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=CC=CC=C2CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-([1,1'-biphenyl]-4-yloxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B374508.png)
![propyl 2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B374509.png)

methanone](/img/structure/B374511.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B374512.png)
![4-[3-(formyloxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B374515.png)
![methyl 4-[3,7,12-tris(acetyloxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B374518.png)
![10,13-dimethyl-17-[1-methyl-3-(6-methyl-1H-benzimidazol-2-yl)propyl]hexadecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B374519.png)
![10,13-dimethyl-17-[1-methyl-3-(6-methyl-1H-benzimidazol-2-yl)propyl]hexadecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B374520.png)
![3,5,10,13-tetramethyl-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B374522.png)


![2-[(2,4-Dimethoxyphenyl)sulfanyl]benzoyl chloride](/img/structure/B374528.png)
![2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoyl chloride](/img/structure/B374530.png)
